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molecular formula C15H14N2 B8747887 4-Phenyl-2-(3-pyridinyl)butanenitrile

4-Phenyl-2-(3-pyridinyl)butanenitrile

Cat. No. B8747887
M. Wt: 222.28 g/mol
InChI Key: CQGVFWQOYMOUSI-UHFFFAOYSA-N
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Patent
US05945436

Procedure details

A solution of 3-pyridylacetonitrile (23 g) in tetrahydrofuran (75 ml) was added dropwise to a stirred suspension of sodium amide (8 g) in tetrahydrofuran (175 ml) under a nitrogen atmosphere at 0° C. After complete addition of the solution, the resultant mixture was stirred at 0-10° C. for 1 hour, then cooled to -35° C. and a solution of 2-(bromoethyl)benzene (36 g) in tetrahydrofuran (100 ml) was added dropwise over 30 minutes. The resultant new mixture was stirred between -35° C. to ambient temperature overnight, then quenched with water and neutralized with 10% hydrochloric acid. After the removal of of tetrahydrofuran, the residue was dissolved in methylene chloride and washed with saturated sodium bicarbonate solution. The organic extract was then dried over magnesium sulfate, filtered and evaporated to give an oil. The oil was then distilled to provide 30 g of α-(2-phenylethyl)-3-pyridineacetonitrile, b.p.=170-173° C./0.5 mmHg.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.[NH2-].[Na+].Br[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCCC1>[C:15]1([CH2:14][CH2:13][CH:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[C:8]#[N:9])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
8 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The resultant new mixture was stirred between -35° C. to ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition of the solution
CUSTOM
Type
CUSTOM
Details
quenched with water and neutralized with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After the removal of of tetrahydrofuran
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was then distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C#N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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